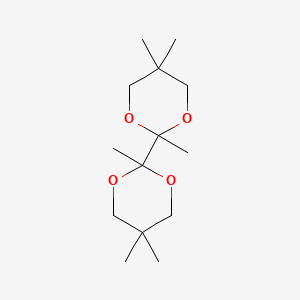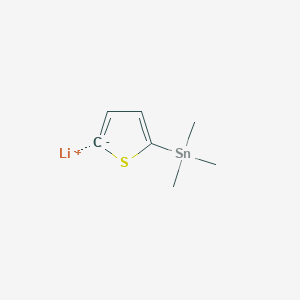
lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane is an organotin compound that features a thiophene ring bonded to a trimethylstannyl group and a lithium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane can be synthesized through several methods. One common approach involves the reaction of a thiophene derivative with a trimethyltin reagent in the presence of a lithium base. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran or diethyl ether to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through reactions such as Stille coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Stille coupling reactions, with solvents like toluene or dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane has several scientific research applications:
Materials Science: Employed in the synthesis of conjugated polymers for electronic and optoelectronic applications.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group and the thiophene ring. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the modification of thiophene derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(thiophen-2-yl)stannane: Similar structure but without the lithium atom.
Tributyl(thiophen-2-yl)stannane: Contains butyl groups instead of methyl groups.
Trimethyl(2-thienyl)stannane: Another thiophene-based organotin compound.
Uniqueness
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane is unique due to the presence of the lithium atom, which can enhance its reactivity and facilitate specific types of chemical reactions.
Propiedades
Número CAS |
91509-50-1 |
|---|---|
Fórmula molecular |
C7H11LiSSn |
Peso molecular |
252.9 g/mol |
Nombre IUPAC |
lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane |
InChI |
InChI=1S/C4H2S.3CH3.Li.Sn/c1-2-4-5-3-1;;;;;/h1-2H;3*1H3;;/q-1;;;;+1; |
Clave InChI |
IOQBOLDLGLSOLO-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Sn](C)(C)C1=CC=[C-]S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


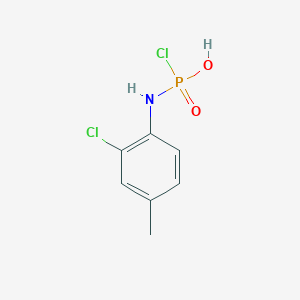

![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

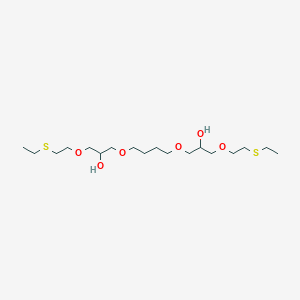
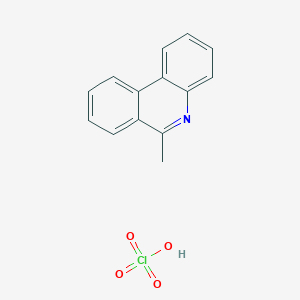
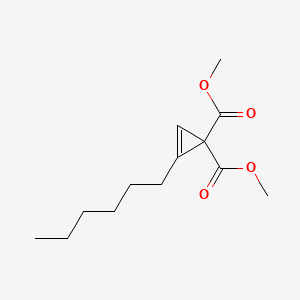
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
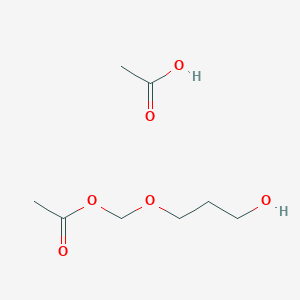
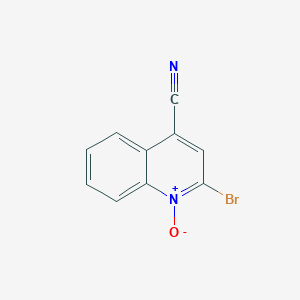
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)

![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
